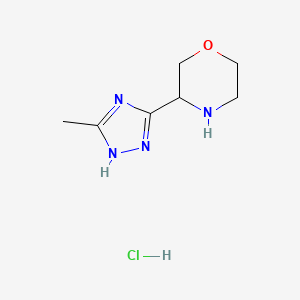
3-(5-Methyl-1h-1,2,4-triazol-3-yl)morpholine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest in organic and medicinal chemistry due to its potential pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with morpholine in the presence of hydrochloric acid. The reaction is usually carried out under microwave irradiation to enhance the reaction rate and yield . The reaction conditions often involve heating the reaction mixture at 170°C for about 25 minutes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
科学的研究の応用
3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, the nitrogen atoms in the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can lead to various pharmacological effects, depending on the specific enzyme and pathway involved.
類似化合物との比較
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole core but differ in their substituents.
1,3,5-Trisubstituted 1,2,4-triazoles: These compounds have a similar triazole ring but with different substitution patterns.
3-Methyl-4-(5-R-1H-1,2,4-triazol-3-yl)-1,2,5-oxadiazoles: These compounds contain both triazole and oxadiazole rings.
Uniqueness
3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride is unique due to its specific combination of the triazole and morpholine rings, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C7H13ClN4O |
|---|---|
分子量 |
204.66 g/mol |
IUPAC名 |
3-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C7H12N4O.ClH/c1-5-9-7(11-10-5)6-4-12-3-2-8-6;/h6,8H,2-4H2,1H3,(H,9,10,11);1H |
InChIキー |
MVKVVDRNJKGOIP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NN1)C2COCCN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















